

# An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocyclohexanone

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## Compound of Interest

Compound Name: 3-Aminocyclohexanone

Cat. No.: B126829

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## Introduction

**3-Aminocyclohexanone** is a versatile bifunctional synthetic intermediate of significant interest in both organic and medicinal chemistry.<sup>[1]</sup> Its molecular structure, which incorporates a nucleophilic amino group and an electrophilic ketone on a cyclohexane scaffold, renders it a valuable building block for the synthesis of complex molecular architectures, including a variety of heterocyclic compounds and biologically active molecules.<sup>[1]</sup> This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **3-aminocyclohexanone** and its common derivatives, tailored for researchers and professionals in drug development. For enhanced stability and ease of handling, **3-aminocyclohexanone** is frequently utilized in its N-protected form, such as the Boc-protected derivative, or as its hydrochloride salt.<sup>[1]</sup>

## Physicochemical Properties

Quantitative data for **3-aminocyclohexanone**, its N-Boc derivative, and its common isomer, 3-amino-2-cyclohexen-1-one, are summarized in the tables below. It is important to note that many of the properties for the parent compound, **3-aminocyclohexanone**, are predicted values due to a lack of extensive experimental data in the literature, likely owing to its moderate stability.

**Table 1: Physicochemical Properties of 3-Aminocyclohexanone and its Hydrochloride Salt**

Property	3-Aminocyclohexanone	3-Aminocyclohexanone Hydrochloride
CAS Number	149520-74-1[2]	149520-74-1 (for parent)
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO[2]	C <sub>6</sub> H <sub>12</sub> ClNO
Molecular Weight	113.16 g/mol [2]	149.62 g/mol
Appearance	-	White crystals or crystalline powder (typical for amino hydrochlorides)[3]
Melting Point	Not available	Not available (205 °C with decomposition for 4-amino isomer)[3]
Boiling Point	199.2 ± 33.0 °C (Predicted)	Not available
Density	1.023 ± 0.06 g/cm <sup>3</sup> (Predicted)	Not available
Solubility	Not available	Soluble in water; poorly soluble in organic solvents[3]
pKa	Not available	Not available
Topological Polar Surface Area	43.1 Å <sup>2</sup> [2]	43.1 Å <sup>2</sup> (for parent cation)
XLogP3	-0.5[2]	Not available

**Table 2: Physicochemical Properties of N-Boc-3-Aminocyclohexanone**

Property	Value	Reference
CAS Number	885280-38-6	[3]
Molecular Formula	C <sub>11</sub> H <sub>19</sub> NO <sub>3</sub>	[3]
Molecular Weight	213.27 g/mol	[3]
Appearance	Light beige solid	[3]
Melting Point	81–85 °C	[3]
Boiling Point	335.9 ± 31.0 °C (Predicted)	[3]
Density	1.06 ± 0.1 g/cm <sup>3</sup> (Predicted)	[3]
Solubility	Slightly soluble in chloroform and methanol	[3]
pKa	12.01 ± 0.20 (Predicted)	[3]
Storage Conditions	Sealed, dry, away from light, ideally at -20 °C	[3]

**Table 3: Physicochemical Properties of 3-Amino-2-cyclohexen-1-one**

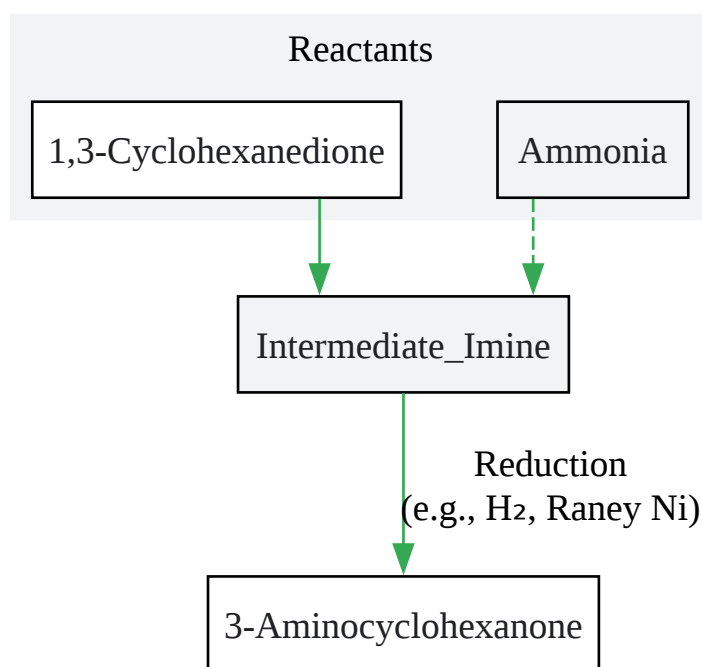
Property	Value	Reference
CAS Number	5220-49-5	[4]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO	[4]
Molecular Weight	111.14 g/mol	[4]
Appearance	Dark yellow crystal	
Melting Point	129-133 °C	
Boiling Point	212.4 ± 30.0 °C (Predicted)	
Density	1.091 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Solubility	Soluble in Methanol	
pKa	5.65 ± 0.20 (Predicted)	

## Synthesis and Purification

The synthesis of **3-aminocyclohexanone** and its derivatives typically involves several established routes, which are outlined below.

### Synthesis of 3-Aminocyclohexanone

The most common method for synthesizing **3-aminocyclohexanone** is the reductive amination of 1,3-cyclohexanedione.[1] This process can be performed using various reducing agents and ammonia sources. An industrial-scale patented process utilizes a Raney nickel catalyst under hydrogen pressure.[1]



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Reductive amination of 1,3-cyclohexanedione.

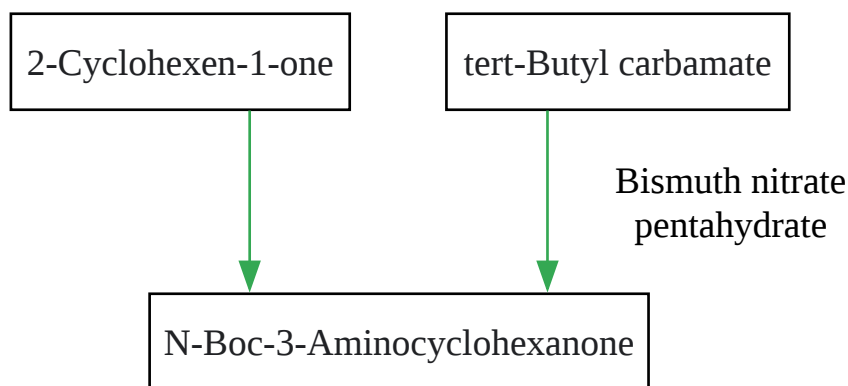
## Synthesis of N-Boc-3-Aminocyclohexanone

The Boc-protected derivative is often synthesized for improved stability and handling. A common method involves the reaction of 2-cyclohexen-1-one with tert-butyl carbamate in the presence of a catalyst.[3]

Experimental Protocol: Synthesis of N-Boc-**3-Aminocyclohexanone**[3]

- Dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane (DCM).
- Add bismuth nitrate pentahydrate (28.8 mmol) to the solution.
- Stir the mixture for 21 hours at room temperature.
- Filter the mixture and wash the organic phase with a sodium bicarbonate solution and then with saline.
- Dry the organic phase.

- Evaporate the solvent under reduced pressure.
- Purify the crude product by silica gel chromatography using a 3:7 mixture of ethyl acetate and cyclohexanol as the eluent to obtain N-Boc-3-cyclohexanone with a yield of approximately 47%.



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#### Synthesis of N-Boc-**3-Aminocyclohexanone**.

## Purification

Purification of **3-aminocyclohexanone** and its derivatives is typically achieved through standard laboratory techniques.

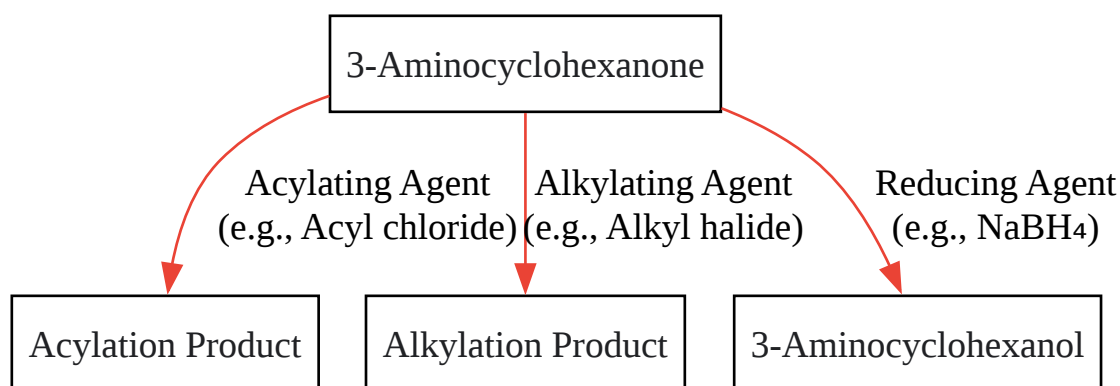
- Recrystallization: For the hydrochloride salt, recrystallization from a suitable solvent system, such as an alcohol (e.g., isopropanol) and an anti-solvent, can be employed to obtain a crystalline solid.[1] Cooling the solution can aid in maximizing the yield of the purified crystals.[1]
- Column Chromatography: For the free base and its N-protected derivatives, silica gel column chromatography is a common purification method.[3][4] The choice of eluent depends on the polarity of the compound. For N-Boc-**3-aminocyclohexanone**, a mixture of ethyl acetate and cyclohexanol has been reported.[3] For related aminocyclohexanol derivatives, mixtures of hexane, ethyl acetate, and isopropyl alcohol, or dichloromethane and methanol have been used.[4]

## Reactivity and Stability

The chemical reactivity of **3-aminocyclohexanone** is dictated by the presence of both a primary amine and a ketone functional group.

- **Nucleophilic Amine:** The amino group is nucleophilic and can participate in reactions such as acylation and alkylation.<sup>[1]</sup> This reactivity is often exploited to introduce protecting groups or to build more complex molecular structures.<sup>[1]</sup>
- **Electrophilic Ketone:** The carbonyl carbon is electrophilic and is susceptible to nucleophilic attack. A key reaction is its reduction to form 3-aminocyclohexanol, a valuable chiral building block for pharmaceuticals.<sup>[1]</sup>

Due to the presence of the amine, **3-aminocyclohexanone** is basic and will react with acids to form the corresponding ammonium salt. The free base may be susceptible to self-condensation or other degradation pathways over time, which is why it is often generated in situ or stored as a more stable salt or N-protected derivative.



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Key reactions of **3-aminocyclohexanone**.

## Biological Significance and Applications in Drug Development

While there is limited information on the specific biological activity of **3-aminocyclohexanone** itself, its true value in drug development lies in its role as a versatile scaffold and precursor for the synthesis of a wide array of biologically active molecules.<sup>[1]</sup> The strategic placement of the amino and keto groups on the cyclohexane ring allows for the construction of molecules with

specific three-dimensional structures, which is often a requirement for potent and selective interaction with biological targets.[1]

Derivatives of **3-aminocyclohexanone** are key components in a range of medically important compounds, including:

- HIV-protease inhibitors[5]
- $\mu$ -opioid receptor antagonists[5]
- Serotonin reuptake inhibitors and antidepressants[5]
- TRPV1 antagonists and analgesics[6]

The N-Boc protected form, N-Boc-**3-aminocyclohexanone**, is a crucial intermediate in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of certain cancers and autoimmune disorders.[3]

## Conclusion

**3-Aminocyclohexanone** is a valuable and versatile building block in synthetic and medicinal chemistry. While the free base has limited documented experimental data, its hydrochloride salt and N-protected derivatives, particularly N-Boc-**3-aminocyclohexanone**, are more stable and well-characterized. The synthetic routes to these compounds are well-established, and they serve as crucial intermediates in the preparation of a diverse range of biologically active molecules. This guide provides a foundational understanding of the physicochemical properties and handling of **3-aminocyclohexanone** for its effective application in research and drug development.

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